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Compound of Interest

Compound Name:

5-(2-chlorophenyl)-7-fluoro-8-

methoxy-3-methyl-2,10-

dihydropyrazolo[3,4-b]

[1,4]benzodiazepine

Cat. No.: B1684536 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of

pyrazolo[3,4-b]benzodiazepine derivatives, focusing on their development as anxiolytic agents

and kinase inhibitors. The information is presented to facilitate further research and drug

development in this area.

Anxiolytic Activity of Pyrazolo[3,4-b][1]
[2]benzodiazepines
The pyrazolo[3,4-b][1][2]benzodiazepine scaffold has been investigated for its potential as

anxiolytic agents. The mechanism of action for the anxiolytic effects of benzodiazepine

derivatives is primarily through their interaction with the GABA-A receptor, where they act as

positive allosteric modulators, enhancing the inhibitory effect of GABA.

Data Presentation: Anxiolytic Activity
A study on a series of 4-piperazinyl-2,10-dihydropyrazolo[3,4-b][1][2]benzodiazepine

derivatives revealed potent anxiolytic activity in a three-part operant anticonflict test in rats. The

data below compares the activity of several derivatives with the clinically effective anxiolytic,

chlordiazepoxide.[3]
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Compound R R'
Anticonflict Activity
(MED, mg/kg, p.o.)

1 H H >40

2 H CH₃ 10

3 H C₂H₅ 2.5

4 H n-C₃H₇ 2.5

5 Cl H 10

6 Cl CH₃ 2.5

7 Cl C₂H₅ 0.63

8 Cl n-C₃H₇ 1.25

Chlordiazepoxide - - 5.0

MED: Minimum Effective Dose required to produce a significant increase in the number of

shocks taken by the rats.

Structure-Activity Relationship Summary for Anxiolytic Activity:

Substitution on the Benzene Ring (R): The presence of a chlorine atom at the R position

(e.g., compound 5-8) generally leads to an increase in anxiolytic potency compared to the

unsubstituted analogs (e.g., compound 1-4).

Substitution on the Piperazine Ring (R'): Alkyl substitution on the terminal nitrogen of the

piperazine ring significantly influences activity.

Unsubstituted piperazine (R' = H) results in low activity (compounds 1 and 5).

Small alkyl groups (methyl, ethyl, n-propyl) at the R' position enhance potency. The ethyl-

substituted compound 7 (R=Cl, R'=C₂H₅) was the most potent in this series.

Experimental Protocols: Anticonflict Test (Geller-Seifter
Paradigm)
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The anticonflict activity of the pyrazolo[3,4-b][1][2]benzodiazepine derivatives was evaluated

using a modification of the Geller-Seifter procedure in rats.

Apparatus: Operant conditioning chambers equipped with a lever, a dipper for liquid

reinforcement (sweetened milk), a grid floor for delivering electric shocks, and stimulus lights.

Procedure:

Training: Rats are trained to press a lever for a liquid reward. The training consists of

multiple sessions where lever pressing is rewarded on a variable-interval schedule.

Conflict Introduction: Once a stable response rate is achieved, a conflict component is

introduced. This is a fixed-ratio schedule where, after a certain number of lever presses, a

tone is presented, and the subsequent lever press delivers both the reward and a brief

electric shock to the feet.

Drug Testing:

Animals are fasted overnight to ensure motivation for the liquid reward.

The test compounds or vehicle are administered orally (p.o.) at various doses.

After a set pretreatment time, the rats are placed in the operant chambers.

The number of shocks the animal is willing to take to receive the reward is recorded during

the conflict periods.

An increase in the number of shocks taken compared to the vehicle control is indicative of

anxiolytic activity.

Signaling Pathway: GABA-A Receptor Modulation
Benzodiazepines and their analogs, including pyrazolo[3,4-b]benzodiazepines, are understood

to exert their anxiolytic effects by modulating the GABA-A receptor, a ligand-gated ion channel.
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Caption: GABA-A receptor modulation by pyrazolo[3,4-b]benzodiazepines.

Kinase Inhibitory Activity of Pyrazolo[3,4-b] Fused
Systems
The pyrazolo[3,4-b]pyridine scaffold, structurally related to pyrazolo[3,4-b]benzodiazepines,

has been explored for its potential as kinase inhibitors, particularly targeting Tropomyosin

receptor kinases (TRKs). These kinases are involved in cell proliferation and differentiation,

and their overactivation is implicated in various cancers.

Data Presentation: TRKA Kinase Inhibitory Activity
A series of novel pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their in

vitro inhibitory activity against TRKA. The data below presents the half-maximal inhibitory

concentrations (IC50) for selected compounds.

Compound R¹ R² TRKA IC₅₀ (nM)

C03
3-morpholinobenzoic

acid
4-fluorophenyl 56

C09
3-(4-methylpiperazin-

1-yl)benzoic acid
4-fluorophenyl 57

C10
3-(4-acetylpiperazin-1-

yl)benzoic acid
4-fluorophenyl 26

Larotrectinib - - 3.0
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Data for pyrazolo[3,4-b]pyridine derivatives is presented as a reference for the potential of the

broader pyrazolo[3,4-b] fused systems as kinase inhibitors.[2]

Structure-Activity Relationship Summary for TRKA Inhibition:

The pyrazolo[3,4-b]pyridine core serves as an effective scaffold for TRKA inhibition.

Substitutions at the R¹ and R² positions are crucial for activity. The nature of the substituent

at the R¹ position, particularly the terminal group on the piperazine or morpholine ring, can

fine-tune the inhibitory potency. For instance, the acetyl-substituted piperazine in compound

C10 resulted in the lowest IC50 value in this set.

Experimental Protocols: Homogeneous Time-Resolved
Fluorescence (HTRF) Kinase Assay
The in vitro kinase inhibitory activity is commonly determined using an HTRF assay.

Materials:

Recombinant TRKA kinase

Biotinylated peptide substrate

ATP

Europium cryptate-labeled anti-phospho-substrate antibody (donor)

Streptavidin-XL665 (acceptor)

Assay buffer

Test compounds

Procedure:

Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and

then further diluted in the assay buffer.
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Kinase Reaction:

The kinase, peptide substrate, and test compound are pre-incubated in a microplate.

The kinase reaction is initiated by the addition of ATP.

The reaction is allowed to proceed for a specific time at a controlled temperature.

Detection:

The reaction is stopped by adding a detection solution containing EDTA, the europium-

labeled antibody, and streptavidin-XL665.

The plate is incubated to allow for the binding of the detection reagents to the

phosphorylated substrate.

Signal Measurement: The HTRF signal is read on a compatible plate reader. The signal is

proportional to the amount of phosphorylated substrate, and a decrease in signal in the

presence of a test compound indicates kinase inhibition.

Data Analysis: The IC50 values are calculated from the dose-response curves.

Signaling Pathway: TRK Signaling
TRK receptors are receptor tyrosine kinases that, upon binding to their neurotrophin ligands,

dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell

survival and proliferation.
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Caption: Inhibition of the TRK signaling pathway by pyrazolo-fused kinase inhibitors.

Experimental Workflow and Logical Relationships
Experimental Workflow: Anxiolytic Activity Screening
The following diagram illustrates a typical workflow for screening pyrazolo[3,4-

b]benzodiazepine derivatives for anxiolytic activity.
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Caption: Workflow for anxiolytic screening of pyrazolo[3,4-b]benzodiazepines.

Logical Relationships: SAR for Anxiolytic Potency
This diagram summarizes the key structural features influencing the anxiolytic potency of 4-

piperazinyl-pyrazolo[3,4-b][1][2]benzodiazepines.
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Caption: Logical relationships in the SAR of anxiolytic pyrazolo[3,4-b]benzodiazepines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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